molecular formula C25H27N5O4 B2434055 4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide CAS No. 946213-12-3

4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide

Cat. No.: B2434055
CAS No.: 946213-12-3
M. Wt: 461.522
InChI Key: JFEYWHQRLGFAJT-UHFFFAOYSA-N
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Description

The compound “4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide” is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . These derivatives have been studied for their potential as c-Met kinase inhibitors .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazines involves a one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is mild, efficient, operationally simple, and tolerant of various functional groups .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrazines depends on whether a nitrogen atom occupies a position at the ring fusion . The structure of these compounds can be analyzed using various methods, including X-ray crystallography and NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrazines can be complex. For example, a thermal retro Diels–Alder (RDA) reaction resulted in the target compounds as single products .


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrazines can vary depending on the specific derivative and its substituents. Information on these properties can be obtained through various analytical techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

Synthesis and Chemical Properties

This compound belongs to a class of chemicals that have been explored for their unique properties and potential applications in medicinal chemistry. Research has demonstrated various methods for synthesizing related compounds, showcasing their versatility in chemical reactions and potential for creating diverse derivatives. For example, studies on the synthesis of related triazole and pyrazole derivatives highlight innovative approaches to creating compounds with potential biological activity (Bektaş et al., 2007; Falsini et al., 2017).

Antimicrobial Activities

Several studies have investigated the antimicrobial properties of compounds within the same family as "4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide". These studies indicate that derivatives of this compound class can exhibit significant antimicrobial effects against a variety of pathogens. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007; Hassan, 2013).

Biological Activity and Potential Therapeutic Applications

Compounds similar to "this compound" have been explored for their biological activities, particularly as adenosine receptor antagonists. These studies have revealed that certain derivatives possess high affinity and selectivity towards adenosine receptors, suggesting potential therapeutic applications in neurological disorders and possibly in combating neurotoxicity (Falsini et al., 2017).

Future Directions

The future directions of research on [1,2,4]triazolo[4,3-a]pyrazines could involve further exploration of their potential as c-Met kinase inhibitors . Additionally, the development of more efficient synthesis methods and the study of other biological activities could be areas of interest .

Properties

IUPAC Name

4-[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(4-methoxyphenyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-4-34-21-11-7-19(8-12-21)29-13-14-30-22(27-28-24(30)25(29)32)15-17(2)16-23(31)26-18-5-9-20(33-3)10-6-18/h5-14,17H,4,15-16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEYWHQRLGFAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)CC(C)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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